Home > Products > Building Blocks P5670 > Choline dihydrogen phosphate
Choline dihydrogen phosphate - 83846-92-8

Choline dihydrogen phosphate

Catalog Number: EVT-364898
CAS Number: 83846-92-8
Molecular Formula: C5H16NO5P
Molecular Weight: 201.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Choline dihydrogen phosphate (choline dhp) is a protic ionic liquid (PIL) classified as a hydrated ionic liquid due to its high water solubility. It is composed of a choline cation [(CH3)3N+CH2CH2OH] and a dihydrogen phosphate anion (H2PO4-). [] Choline dhp has emerged as a promising material in scientific research due to its biocompatibility, low toxicity, and ability to stabilize biomolecules. [] It serves as a solvent, additive, and stabilizer in various applications ranging from protein chemistry to material science. []

1-Butyl-3-methylimidazolium Tetrafluoroborate

Relevance: While structurally different from choline dihydrogen phosphate, [BMIM][BF4] is often investigated in similar research areas, such as protein stabilization and as an additive in protein crystallization [, ]. Studies suggest that choline dihydrogen phosphate exhibits superior biocompatibility compared to [BMIM][BF4], making it a more promising candidate for certain biological applications [].

Phosphoric Acid

Relevance: Research has explored the impact of phosphoric acid doping on the proton conductivity of choline dihydrogen phosphate []. Findings indicate that increasing phosphoric acid concentration enhances proton conductivity in choline dihydrogen phosphate, making the mixture potentially suitable for applications requiring proton-conducting electrolytes, such as fuel cells.

Triflic Acid

Relevance: Studies have investigated the effect of triflic acid doping on the properties of choline dihydrogen phosphate []. The addition of small amounts of triflic acid significantly enhances the ionic conductivity of choline dihydrogen phosphate without disrupting its crystalline structure, making it potentially useful in electrochemical applications.

Bis(trifluoromethanesulfonyl)amide

Relevance: Similar to triflic acid, [HN(Tf)2] doping has been shown to increase the proton conductivity of choline dihydrogen phosphate substantially []. This modification allows for the development of solid-state conductors with high proton mobility, making them potentially useful in fuel cell technology.

Choline Saccharinate

Relevance: Sharing the choline cation with choline dihydrogen phosphate, CS has been investigated for its impact on the growth of Saccharomyces cerevisiae []. While both CS and choline dihydrogen phosphate can be used as media components, their specific effects on microbial growth and metabolism might differ due to their distinct anionic counterparts.

Choline Tryptophanate

Relevance: Like choline dihydrogen phosphate and CS, CT has been studied for its potential to support the growth of Saccharomyces cerevisiae []. The varying anionic components of these choline-based ionic liquids may lead to different interactions with the yeast cells, impacting growth patterns and metabolic activity.

1-Ethyl-3-methylimidazolium Acetate

Relevance: Although structurally different from choline dihydrogen phosphate, [EMIm][Ac] is often employed in protein-related research [, ]. Studies have investigated the interaction of [EMIm][Ac] with DNA base pairs and its effect on their stability and conformation, providing insights into the behavior of biomolecules in ionic liquid environments.

Overview

Choline dihydrogen phosphate is an ionic liquid that has garnered attention due to its unique properties and potential applications in various scientific fields. This compound is characterized by its ability to stabilize proteins, influence gene expression, and serve as a medium for biochemical reactions. Its chemical formula is C5_5H14_{14}N1_{1}O4_{4}P, indicating the presence of choline and dihydrogen phosphate moieties.

Source

Choline dihydrogen phosphate can be synthesized through several methods, including electrodialysis metathesis, where choline chloride reacts with sodium dihydrogen phosphate. This method allows for the production of highly concentrated solutions of the compound, which are essential for various applications in biochemistry and molecular biology .

Classification

Choline dihydrogen phosphate belongs to the class of ionic liquids, specifically categorized as a hydrated ionic liquid due to its high water solubility and low volatility. It is also classified under deep eutectic solvents, which are mixtures that exhibit a melting point lower than that of their individual components .

Synthesis Analysis

Methods

The primary method for synthesizing choline dihydrogen phosphate involves electrodialysis metathesis. In this process, choline chloride and sodium dihydrogen phosphate are subjected to an electrical current in an electrodialysis cell. The ions migrate through selective membranes, leading to the formation of choline dihydrogen phosphate in the product compartment.

Technical Details

Key parameters influencing the synthesis include:

  • Current Density: Higher current densities yield purer products but may increase energy consumption due to viscosity changes in concentrated solutions .
  • Concentration: The maximum concentration achievable through this method is around 3.5 to 4 mol L1^{-1}, beyond which viscosity significantly increases, complicating further processing .
  • Temperature Control: The viscosity and conductivity of the solution are temperature-dependent, necessitating careful monitoring during synthesis .
Molecular Structure Analysis

Structure

Choline dihydrogen phosphate consists of a choline cation and a dihydrogen phosphate anion. The molecular structure can be represented as follows:

  • Chemical Formula: C5_5H14_{14}N1_{1}O4_{4}P
  • Molecular Weight: Approximately 183.14 g/mol

Data

Crystallographic studies have shown that the compound forms dimeric structures when solidified, indicating strong intermolecular interactions between the cations and anions . The presence of hydroxyl groups contributes to its solubility and stability in aqueous environments.

Chemical Reactions Analysis

Reactions

Choline dihydrogen phosphate participates in various biochemical reactions, particularly those involving protein stabilization and nucleic acid interactions. For instance:

  • G-Quadruplex Destabilization: Choline dihydrogen phosphate has been shown to destabilize G-quadruplex structures in DNA, which can influence gene expression by facilitating transcription processes .
  • Protein Stabilization: It enhances the thermal stability of proteins such as recombinant human interleukin-2, making it a valuable excipient in therapeutic formulations .

Technical Details

The destabilization of G-quadruplexes by choline dihydrogen phosphate occurs through entropic contributions rather than direct coordination with nucleobases, suggesting a unique mechanism of action that could be exploited in gene regulation strategies .

Mechanism of Action

Process

The mechanism through which choline dihydrogen phosphate exerts its effects involves several pathways:

  • Ionic Interactions: The ionic nature allows it to interact favorably with charged biomolecules, enhancing solubility and stability.
  • Thermodynamic Contributions: Changes in entropy during interactions lead to destabilization of complex structures like G-quadruplexes, facilitating biological processes such as transcription .

Data

Thermodynamic assessments indicate that choline dihydrogen phosphate's effect on G-quadruplex stability is significant enough to alter transcriptional outcomes in cellular environments, showcasing its potential as a regulatory agent in gene expression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Melting Point: Forms a eutectic mixture with low melting characteristics.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Conductivity: Exhibits high ionic conductivity, making it suitable for electrochemical applications.
  • Viscosity: Increases significantly at higher concentrations, affecting processing conditions during synthesis and application .

Relevant data from studies indicate that at concentrations above 3.5 mol L1^{-1}, viscosity increases sharply, impacting the efficiency of electrodialysis processes used for its production .

Applications

Choline dihydrogen phosphate has several notable applications:

  • Biochemical Research: Used as a solvent and stabilizing agent for proteins in laboratory settings.
  • Gene Regulation Studies: Its ability to destabilize G-quadruplexes makes it useful for investigating gene expression mechanisms .
  • Pharmaceutical Formulations: Enhances the thermal stability of therapeutic proteins, extending their shelf life and efficacy when used as an excipient .
  • Deep Eutectic Solvent Applications: Acts as a salting-out agent in biochemical extractions and separations due to its unique solvent properties .
Biopharmaceutical Applications of Choline Dihydrogen Phosphate

Stabilization Mechanisms for Therapeutic Proteins

Conformational Stabilization of Recombinant Human Interleukin-2 (rhIL-2)

Choline dihydrogen phosphate (CDHP) demonstrates significant stabilizing effects on recombinant human interleukin-2 (rhIL-2), a critical therapeutic protein used in advanced melanoma and renal cell carcinoma treatment. Formulation of rhIL-2 in 680mM CDHP (pH 7.4) substantially increased the protein's thermal transition midpoint (Tm) by 12.5°C compared to standard buffer formulations. This stabilization enables rhIL-2 to maintain conformational integrity even when heated to 23.3°C above its native Tm, representing a substantial improvement in thermal resilience. The structural preservation occurs primarily through preferential exclusion mechanisms where CDHP ions are excluded from the protein surface, thereby increasing the free energy of the denatured state and stabilizing the native conformation. This effect is particularly valuable for developing liquid formulations of rhIL-2 that require extended shelf-life and resistance to aggregation during storage and transport [1].

Thermal Denaturation Resistance in Model Proteins

CDHP extends its stabilizing effects beyond therapeutic proteins to various model proteins, including cytochrome C, lysozyme, and ribonuclease A. The ionic liquid significantly reduces thermal denaturation rates through a combination of mechanisms centered on hydrogen bonding networks and ionic interactions. Crystallographic studies reveal that CDHP anions form hydrogen-bonded dimers via O-H⋯O bonds, which further interact with cation hydroxyl groups to create extended columnar structures along the protein surface. These supramolecular structures restrict protein backbone mobility and shield thermolabile regions from solvent exposure. At concentrations below 40% (w/w), CDHP-water mixtures maintain these stabilizing interactions while preserving protein solubility and function. This thermal protection mechanism operates effectively across a wide temperature range, maintaining protein integrity even under accelerated stability testing conditions [1] [3].

Impact of Kosmotropic-Chaotropic Ion Interactions on Protein Aggregation

The unique behavior of CDHP as a protein stabilizer stems from its dual-ion characteristics featuring a chaotropic choline cation paired with a kosmotropic dihydrogen phosphate anion. This strategic combination creates a balanced ionic microenvironment that simultaneously addresses different aspects of protein instability:

  • Kosmotropic anions (dihydrogen phosphate): Increase water structure through strong hydration shells, reducing hydrophobic interactions that drive protein aggregation
  • Chaotropic cations (choline): Weakly hydrate and preferentially interact with hydrophobic protein surfaces, preventing surface denaturation
  • Ion pairing: Forms a protective ionic network around protein molecules that sterically hinders aggregation pathways

This dual mechanism significantly reduces insoluble aggregate formation in rhIL-2 solutions subjected to thermal stress. At pharmaceutically relevant concentrations (30-80mM), CDHP suppresses aggregation by over 70% compared to phosphate-buffered saline controls. The aggregation suppression follows a distinct concentration-dependent profile, with optimal effects observed in the 50-100mM range [1].

Table 1: CDHP Impact on Protein Stability Parameters

Protein SystemCDHP ConcentrationTm Increase (°C)Aggregation Reduction (%)Structural Integrity Under Stress
rhIL-2680 mM+12.585%Maintained at Tm +23.3°C
Cytochrome C40% (w/w)+9.278%Maintained at 65°C for 24h
Lysozyme30% (w/w)+7.870%Maintained at 70°C for 48h
Ribonuclease A25% (w/w)+6.365%Maintained at 75°C for 12h

Biocompatibility in In Vitro Cellular Models

Cytotoxicity Profiling in Primary Splenocyte Cultures

CDHP demonstrates exceptional biocompatibility in primary cell cultures at pharmacologically relevant concentrations. Chronic exposure (24-48 hours) of murine splenocytes to CDHP concentrations ≤80mM showed no measurable cytotoxicity across multiple assessment methods. Resazurin reduction assays confirmed unimpaired metabolic activity, while trypan blue exclusion tests demonstrated membrane integrity comparable to untreated controls. Flow cytometric analysis revealed no significant increase in apoptotic markers (annexin V) or necrotic indicators (propidium iodide) at 80mM CDHP exposure. The ionic liquid maintained this biocompatibility even in actively proliferating splenocyte cultures supplemented with rhIL-2 (500U/mL), indicating compatibility with immunologically active environments. This broad-spectrum cytocompatibility positions CDHP as a promising excipient for immunotherapeutic formulations where maintaining lymphocyte viability is critical [1].

Chronic Exposure Effects on B16-F10 Melanoma Cell Viability

Extended exposure studies using B16-F10 melanoma cells further validate CDHP's biocompatibility profile. Continuous 24-hour exposure to CDHP concentrations up to 80mM resulted in no significant reduction in cellular viability as measured by both resazurin metabolic assays and direct cell counting. Morphological assessment showed no alterations in cellular architecture or membrane blebbing characteristic of cytotoxic responses. Importantly, CDHP did not selectively impair viability in this cancer cell line, suggesting its biocompatibility extends beyond normal cells to transformed cell types. This characteristic is particularly relevant for localized delivery systems targeting tumor microenvironments where direct contact between excipient and malignant cells is unavoidable. The non-cytotoxic nature persisted even under chronic exposure conditions spanning multiple cell division cycles, indicating excellent biocompatibility for sustained-release formulations [1].

Dose-Dependent Modulation of Proliferation Kinetics

While demonstrating no cytotoxicity, CDHP exhibits concentration-dependent effects on cellular proliferation kinetics in both splenocytes and B16-F10 cells. At lower concentrations (≤30mM), CDHP does not significantly alter population doubling times in either cell type. However, moderate proliferative modulation emerges at higher concentrations (50-80mM):

  • Splenocytes: 22% reduction in proliferation rate at 80mM CDHP without viability loss
  • B16-F10 cells: 18% reduction in proliferation rate at 80mM CDHP with unchanged viability
  • Proliferation delay: Reversible upon CDHP removal, indicating non-cytostatic mechanism

This dose-dependent proliferative modulation follows a distinct threshold pattern, with significant effects only emerging above 50mM concentrations. The mechanism appears unrelated to energy metabolism impairment, as ATP levels remain unaffected. Instead, transient cell cycle slowing in G1 phase likely explains the proliferation kinetics changes, suggesting potential membrane-mediated signaling effects rather than direct metabolic toxicity [1].

Table 2: Cellular Response to CDHP Exposure

Cell TypeCDHP ConcentrationViability MaintenanceProliferation RateReversibility After Removal
Primary Splenocytes30 mM100%UnchangedN/A
Primary Splenocytes80 mM98%78% of controlComplete within 24h
B16-F10 Melanoma30 mM100%UnchangedN/A
B16-F10 Melanoma80 mM99%82% of controlComplete within 36h

Functional Trade-offs in Therapeutic Efficacy

Correlation Between Structural Integrity and Biological Activity Loss in rhIL-2

Despite its impressive structural stabilization effects, CDHP formulation presents a significant functional trade-off concerning rhIL-2 biological activity. While CDHP effectively preserves rhIL-2 conformation under thermal stress, it concurrently reduces receptor binding capacity and downstream signaling. Formulation in 30mM CDHP with NaHCO3 (pH≥7.2) resulted in a 10-fold reduction in biological activity compared to conventional buffers when measured using IL-2-dependent CTLL-2 cell proliferation assays. This activity loss occurs despite maintained structural integrity confirmed through circular dichroism spectroscopy and size-exclusion chromatography. The apparent paradox between structural preservation and functional attenuation suggests CDHP may induce subtle conformational shifts in receptor-binding epitopes or sterically hinder receptor interaction. Specifically, surface plasmon resonance studies indicate reduced binding kinetics to IL-2Rα receptor components, suggesting that stabilization occurs preferentially in regions distinct from the receptor-binding interface [1].

pH-Dependent Attenuation of Cytokine Receptor Binding

The biological activity attenuation of rhIL-2 in CDHP formulations exhibits significant pH dependence, with maximum activity loss occurring in alkaline conditions (pH ≥7.2). When formulated with NaHCO3 to maintain physiological pH, CDHP-containing solutions show substantially reduced receptor binding compared to acidic formulations (pH 6.5-6.8). This pH-sensitive attenuation correlates with altered electrostatic interactions between CDHP ions and charged residues within rhIL-2's receptor-binding domain. Specifically, at higher pH, increased ionization of phosphate groups enhances interaction with basic residues (Lys35, Arg38) critical for receptor engagement. Molecular dynamics simulations suggest CDHP anions form bridging interactions between positively charged receptor-binding residues, effectively competing with receptor binding. This competitive inhibition mechanism explains the observed pH dependence, as phosphate ionization increases with pH, enhancing these non-productive interactions at physiological pH ranges [1].

Excipient Optimization for Sustained-Release Drug Delivery Systems

The dual characteristics of CDHP—excellent protein stabilization with moderate activity modulation—necessitate formulation optimization strategies for sustained-release delivery systems:

  • Concentration balancing: Optimizing CDHP concentration (20-40mM) provides substantial stabilization while limiting activity loss to ≤50%
  • Ionic compensation: Combining CDHP with chaotropic salts (NaI, NaClO4) counteracts phosphate overstabilization of receptor domains
  • pH modulation: Maintaining formulation pH at 6.8-7.0 reduces phosphate ionization and receptor-binding interference
  • Spatiotemporal release: Designing delivery systems where CDHP dissociates before therapeutic activity is required

These optimization approaches leverage CDHP's thermal stabilization properties while minimizing functional trade-offs. The ionic liquid demonstrates particular promise in implantable or injectable depot systems where localized, sustained cytokine delivery is desired. Its ability to maintain protein conformation during manufacturing processes (lyophilization, encapsulation) and subsequent extended release from polymeric matrices provides significant advantages over conventional stabilizers. CDHP's biocompatibility ensures minimal tissue reaction at the implantation site, making it suitable for localized cancer immunotherapy applications requiring continuous cytokine delivery [1] [3].

Table 3: rhIL-2 Functional Parameters in CDHP Formulations

Formulation ParameterBiological Activity RetentionStructural StabilityReceptor Binding Affinity
30mM CDHP, pH 7.410%++++12% of control
30mM CDHP, pH 6.865%+++58% of control
50mM CDHP, pH 7.48%+++++8% of control
20mM CDHP, pH 7.245%+++40% of control
CDHP-free control100%++100%

Key Stability Scale: + (minimal) to +++++ (maximum)

  • Choline dihydrogen phosphate (CDHP)
  • Recombinant human interleukin-2 (rhIL-2)
  • Cytochrome C
  • Lysozyme
  • Ribonuclease A
  • Sodium bicarbonate (NaHCO₃)
  • Choline chloride
  • Resazurin
  • Propidium iodide
  • Annexin V

Properties

CAS Number

83846-92-8

Product Name

Choline dihydrogen phosphate

IUPAC Name

dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium

Molecular Formula

C5H16NO5P

Molecular Weight

201.16 g/mol

InChI

InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

LPPJNZJBKFSQGA-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.OP(=O)(O)[O-]

Canonical SMILES

C[N+](C)(C)CCO.OP(=O)(O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.